2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes both oxopropanoyl and N-methylcarbamimidamido groups. It is known for its reactivity and versatility in chemical synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate typically involves the reaction of 2-oxopropanoic acid chloride with N-methylcarbamimidamidoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxopropanoic acid: Shares the oxopropanoic acid moiety but lacks the N-methylcarbamimidamido group.
N-Methylcarbamimidamidoacetate: Contains the N-methylcarbamimidamido group but lacks the oxopropanoic acid moiety
Uniqueness
2-Oxopropanoyl 2-(N-methylcarbamimidamido)acetate is unique due to its combined functional groups, which confer distinct reactivity and versatility. This makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H11N3O4 |
---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
[2-[carbamimidoyl(methyl)amino]acetyl] 2-oxopropanoate |
InChI |
InChI=1S/C7H11N3O4/c1-4(11)6(13)14-5(12)3-10(2)7(8)9/h3H2,1-2H3,(H3,8,9) |
InChI-Schlüssel |
TURFMRXZRHGOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)OC(=O)CN(C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.